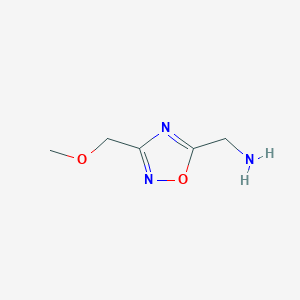
(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine
説明
(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxymethyl group attached to the oxadiazole ring, which is further connected to a methanamine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine typically involves the following steps:
- **Formation of the Oxadiazole Ring
生物活性
(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)methanamine, also known as a derivative of oxadiazole, is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and other relevant pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- IUPAC Name : [3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine
- Molecular Weight : 143.14 g/mol
- CAS Number : 915920-22-8
| Property | Value |
|---|---|
| Molecular Formula | C5H9N3O2 |
| Molecular Weight | 143.14 g/mol |
| CAS Number | 915920-22-8 |
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Notably, its potential as an anticancer agent and its effects on different cell lines have been highlighted.
Cytotoxic Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : SH-SY5Y (human neuroblastoma), HeLa (cervical cancer), and A549 (lung cancer).
-
IC50 Values : The IC50 values for the compound against these cell lines were reported as follows:
Cell Line IC50 (µg/mL) SH-SY5Y 184.41 ± 4.77 HeLa 226.00 A549 242.52
These results suggest that this compound could be a promising candidate for further development in cancer therapy.
The mechanism through which this compound exerts its biological effects involves several pathways. It is believed to interact with specific molecular targets within cells, potentially modulating enzyme activity or influencing signaling pathways associated with cell proliferation and apoptosis.
Potential Pathways
- Apoptosis Induction : The compound may promote apoptotic cell death in cancer cells by activating caspases or other apoptotic markers.
- Cell Cycle Arrest : It could interfere with the cell cycle progression, leading to growth inhibition.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to oxidative stress and subsequent cellular damage.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
-
Study on SH-SY5Y Cells :
- The cytotoxicity was assessed using the MTT assay after 24 and 48 hours of treatment.
- Results indicated enhanced cytotoxicity with prolonged exposure.
-
Antibacterial Activity :
- Preliminary studies suggested that this compound may also possess antibacterial properties against certain pathogens.
- MIC values were observed in the range of 62.5 µg/mL against E. coli.
-
Comparative Analysis :
- When compared to other oxadiazole derivatives, this compound exhibited superior cytotoxicity against selected cancer cell lines.
特性
IUPAC Name |
[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-9-3-4-7-5(2-6)10-8-4/h2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMRQEDXKZKKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649207 | |
| Record name | 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-22-8 | |
| Record name | 3-(Methoxymethyl)-1,2,4-oxadiazole-5-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















